molecular formula C20H21N3O2S B4802170 1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B4802170
M. Wt: 367.5 g/mol
InChI Key: GAPIFUWCIYASJO-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and various functional groups such as acetyl, cyano, and carboxamide.

Preparation Methods

The synthesis of 1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The piperidine ring can be introduced through cyclization reactions, and the thiophene ring can be synthesized via various cycloaddition reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and acetyl groups.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and heating under reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

1-acetyl-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-18(15-6-4-3-5-7-15)17(12-21)20(26-13)22-19(25)16-8-10-23(11-9-16)14(2)24/h3-7,16H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPIFUWCIYASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCN(CC2)C(=O)C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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